molecular formula C13H10ClFN2O2 B4181071 2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B4181071
M. Wt: 280.68 g/mol
InChI Key: SYPUDKMASWJIGD-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a pyridinyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide typically involves the reaction of 3-chloro-4-fluorophenol with 2-chloro-N-(2-pyridinyl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, oxidized or reduced forms of the compound, and hydrolyzed products like carboxylic acids and amines.

Scientific Research Applications

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and composites.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenoxy ring, along with the pyridinyl group, contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-fluorophenoxy)acetic acid
  • 2-(3-chloro-2-fluorophenoxy)acetic acid
  • 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

2-(3-chloro-4-fluorophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of chloro, fluoro, and pyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-10-7-9(4-5-11(10)15)19-8-13(18)17-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPUDKMASWJIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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